molecular formula C18H19NO4 B5702533 methyl 2-{[(3,4-dimethylphenoxy)acetyl]amino}benzoate

methyl 2-{[(3,4-dimethylphenoxy)acetyl]amino}benzoate

Cat. No. B5702533
M. Wt: 313.3 g/mol
InChI Key: JQSDZLZTKOQBHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-{[(3,4-dimethylphenoxy)acetyl]amino}benzoate, also known as DMAPA-Methyl Benzoate, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of methyl 2-{[(3,4-dimethylphenoxy)acetyl]amino}benzoate Benzoate is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. In particular, methyl 2-{[(3,4-dimethylphenoxy)acetyl]amino}benzoate Benzoate has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins that cause inflammation and pain. By inhibiting COX enzymes, methyl 2-{[(3,4-dimethylphenoxy)acetyl]amino}benzoate Benzoate can reduce inflammation and pain.
Biochemical and Physiological Effects
The biochemical and physiological effects of methyl 2-{[(3,4-dimethylphenoxy)acetyl]amino}benzoate Benzoate depend on the specific application. In medicine, methyl 2-{[(3,4-dimethylphenoxy)acetyl]amino}benzoate Benzoate has been shown to reduce inflammation and pain in animal models, indicating its potential as a new drug candidate. In agriculture, methyl 2-{[(3,4-dimethylphenoxy)acetyl]amino}benzoate Benzoate has been shown to inhibit the growth of certain plant pathogens, leading to improved crop yields. In material science, methyl 2-{[(3,4-dimethylphenoxy)acetyl]amino}benzoate Benzoate has been used as a building block for the synthesis of new polymers with unique properties.

Advantages and Limitations for Lab Experiments

Methyl 2-{[(3,4-dimethylphenoxy)acetyl]amino}benzoate Benzoate has several advantages as a chemical compound for lab experiments. It is relatively easy to synthesize and can be obtained in large quantities. It has also been extensively studied, making it a well-understood compound. However, there are also limitations to using methyl 2-{[(3,4-dimethylphenoxy)acetyl]amino}benzoate Benzoate in lab experiments. For example, its mechanism of action is not fully understood, and its potential side effects have not been fully explored.

Future Directions

There are several future directions for the study of methyl 2-{[(3,4-dimethylphenoxy)acetyl]amino}benzoate Benzoate. In medicine, further research is needed to determine its potential as a new drug candidate for the treatment of pain and inflammation. In agriculture, more studies are needed to determine the optimal use of methyl 2-{[(3,4-dimethylphenoxy)acetyl]amino}benzoate Benzoate as a pesticide. In material science, new polymers can be synthesized using methyl 2-{[(3,4-dimethylphenoxy)acetyl]amino}benzoate Benzoate as a building block, which could have unique properties and potential applications. Overall, methyl 2-{[(3,4-dimethylphenoxy)acetyl]amino}benzoate Benzoate is a promising compound with a wide range of potential applications, and further research is needed to fully explore its potential.

Synthesis Methods

Methyl 2-{[(3,4-dimethylphenoxy)acetyl]amino}benzoate Benzoate can be synthesized through a multistep process involving the reaction of 3,4-dimethylphenol with acetic anhydride to form 3,4-dimethylphenyl acetate. This intermediate product is then reacted with 2-aminobenzoic acid to form the final product, methyl 2-{[(3,4-dimethylphenoxy)acetyl]amino}benzoate Benzoate. The synthesis process is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

Methyl 2-{[(3,4-dimethylphenoxy)acetyl]amino}benzoate Benzoate has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, methyl 2-{[(3,4-dimethylphenoxy)acetyl]amino}benzoate Benzoate has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs to treat pain and inflammation. In agriculture, methyl 2-{[(3,4-dimethylphenoxy)acetyl]amino}benzoate Benzoate has been used as a pesticide due to its ability to inhibit the growth of certain plant pathogens. In material science, methyl 2-{[(3,4-dimethylphenoxy)acetyl]amino}benzoate Benzoate has been used as a building block for the synthesis of new polymers with unique properties.

properties

IUPAC Name

methyl 2-[[2-(3,4-dimethylphenoxy)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4/c1-12-8-9-14(10-13(12)2)23-11-17(20)19-16-7-5-4-6-15(16)18(21)22-3/h4-10H,11H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQSDZLZTKOQBHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)NC2=CC=CC=C2C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-[[2-(3,4-dimethylphenoxy)acetyl]amino]benzoate

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